Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate
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Overview
Description
Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate is a complex organophosphorus compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both ammonium and phosphorothioate groups, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate typically involves the reaction of (2-mercaptoethyl)dimethylphenyl ammonium with ethyl sulfate and O,O-diethyl phosphorothioate. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl sulfate or phosphorothioate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It has applications in the development of pharmaceuticals, particularly as a potential therapeutic agent for certain diseases.
Industry: The compound is used in the production of pesticides and other agrochemicals due to its effectiveness in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Comparison with Similar Compounds
Similar Compounds
Echothiophate Iodide: A similar organophosphorus compound used in the treatment of glaucoma.
Phospholine Iodide: Another related compound with similar applications in medicine.
Uniqueness
Ammonium, (2-mercaptoethyl)dimethylphenyl-, ethyl sulfate, S-ester with O,O-diethyl phosphorothioate is unique due to its specific combination of ammonium and phosphorothioate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
4532-85-8 |
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Molecular Formula |
C15H28NO7PS2 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-diethoxyphosphorylsulfanylethyl-dimethyl-phenylazanium;methyl sulfate |
InChI |
InChI=1S/C14H25NO3PS.CH4O4S/c1-5-17-19(16,18-6-2)20-13-12-15(3,4)14-10-8-7-9-11-14;1-5-6(2,3)4/h7-11H,5-6,12-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
FTGGMOGGNHQENR-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(OCC)SCC[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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